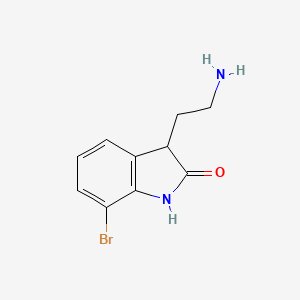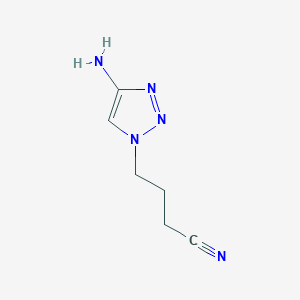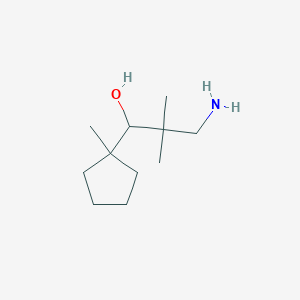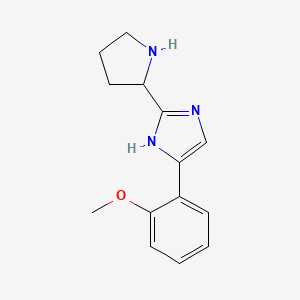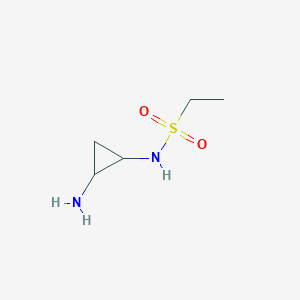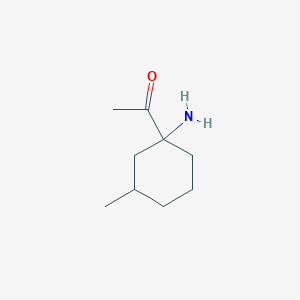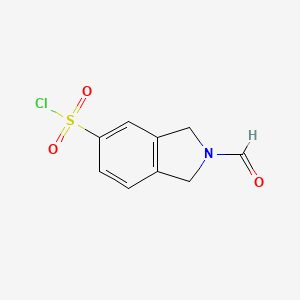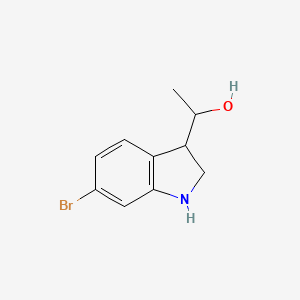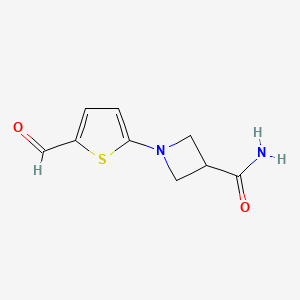
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂S. This compound is characterized by the presence of a thiophene ring substituted with a formyl group and an azetidine ring substituted with a carboxamide group. It is primarily used in research and development due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide typically involves the reaction of 5-formylthiophene-2-carboxylic acid with azetidine-3-carboxamide under specific reaction conditions. The process may include steps such as esterification, amidation, and cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Aplicaciones Científicas De Investigación
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and carboxamide groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide can be compared with similar compounds such as:
1-(5-Formylthiophen-2-yl)azetidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(5-Formylthiophen-2-yl)azetidine-3-amine: Similar structure but with an amine group instead of a carboxamide group.
1-(5-Formylthiophen-2-yl)azetidine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N2O2S |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
1-(5-formylthiophen-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O2S/c10-9(13)6-3-11(4-6)8-2-1-7(5-12)14-8/h1-2,5-6H,3-4H2,(H2,10,13) |
Clave InChI |
LCZOOZDCPVZSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC=C(S2)C=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



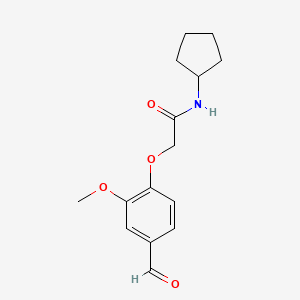
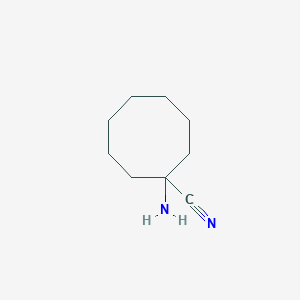
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

